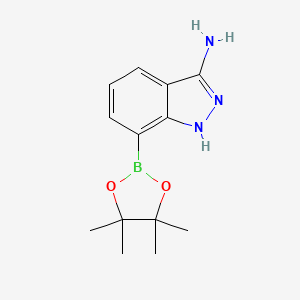

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C13H18BN3O2 and its molecular weight is 259.116. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It is known that boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the exchange of a boron atom with another atom, often a halogen, which can lead to the formation of new carbon-carbon bonds .

Biochemical Pathways

Boronic esters are known to be involved in various biochemical reactions, including catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which can lead to changes in the structure and function of the molecule .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions. For instance, the susceptibility of boronic pinacol esters to hydrolysis is known to be influenced by pH, which can accelerate the rate of reaction at physiological pH . This could potentially impact the stability and efficacy of the compound in a biological environment .

生化分析

Biochemical Properties

3-Amino-1H-indazole-7-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The boronic acid group in the compound is particularly effective in forming reversible covalent bonds with serine and threonine residues in enzymes, which are common in the active sites of many proteases and kinases .

Cellular Effects

The effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 3-Amino-1H-indazole-7-boronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction can lead to the inhibition of enzyme function, which in turn affects various biochemical pathways. Additionally, the compound can bind to specific proteins and alter their conformation, thereby modulating their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of water or other reactive species. This degradation can lead to a decrease in the compound’s efficacy and changes in its biological activity .

Dosage Effects in Animal Models

The effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important considerations in the design of experiments and the interpretation of results .

Metabolic Pathways

3-Amino-1H-indazole-7-boronic acid pinacol ester is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effects of the compound. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of 3-Amino-1H-indazole-7-boronic acid pinacol ester within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution within the cell. The localization and accumulation of the compound in specific cellular compartments can influence its activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3-Amino-1H-indazole-7-boronic acid pinacol ester is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

生物活性

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical information:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 275.11 g/mol |

| CAS Number | 2189684-53-3 |

The biological activity of this compound has been linked to its role as a potential inhibitor of various cellular pathways implicated in cancer progression.

- Tubulin Inhibition : Similar compounds have shown efficacy in disrupting microtubule dynamics by binding to the colchicine site on tubulin. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

- Aromatase Inhibition : The compound may also exhibit aromatase inhibitory activity, which is crucial for estrogen-dependent cancers like breast cancer .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of indazole compounds can significantly inhibit cell proliferation in various cancer cell lines. For example:

- MCF-7 Cells : The compound showed an IC50 value indicating potent antiproliferative activity against MCF-7 breast cancer cells .

- MDA-MB-231 Cells : The compound also exhibited activity against triple-negative breast cancer cells (MDA-MB-231), suggesting a broad spectrum of action against different breast cancer subtypes .

Case Studies

Several case studies have highlighted the potential of indazole derivatives in cancer treatment:

- Study on Tubulin Binding : A study reported that indazole derivatives could bind effectively to tubulin and induce mitotic catastrophe in MCF-7 cells. The immunofluorescence analysis confirmed the targeting of tubulin and subsequent multinucleation as a marker for cell death .

- Dual Action Compounds : Research has identified compounds that not only inhibit tubulin polymerization but also act as aromatase inhibitors. These dual-action properties enhance their therapeutic potential against estrogen receptor-positive tumors .

Summary of Biological Activities

属性

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)16-17-11(8)15/h5-7H,1-4H3,(H3,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGUVGDDCFPANK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。